Carbavance

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美罗培南和伏泊巴坦是一种组合药物,用于治疗复杂性尿路感染、复杂性腹腔感染和医院获得性肺炎。美罗培南是一种 β-内酰胺类抗生素,而伏泊巴坦是一种 β-内酰胺酶抑制剂。 这种组合对产生 β-内酰胺酶的细菌特别有效,否则这些酶会降解抗生素 .

合成路线和反应条件:

工业生产方法:

- 美罗培南和伏泊巴坦的工业生产涉及大规模发酵过程,随后进行化学合成。 发酵过程用于生产核心结构,然后对其进行化学修饰以得到最终产物 .

反应类型:

美罗培南: 经历水解反应,特别是在存在 β-内酰胺酶的情况下。在特定条件下,它也容易发生氧化和还原反应。

伏泊巴坦: 主要经历涉及其硼酸部分的反应,例如酯化和水解.

常用试剂和条件:

主要产物:

- 美罗培南和伏泊巴坦反应形成的主要产物分别是它们的相应水解和氧化形式。 这些产物通常是无活性的,并从体内排出 .

科学研究应用

Clinical Applications

1. Complicated Urinary Tract Infections (cUTIs)

Carbavance is primarily indicated for treating complicated urinary tract infections. The pivotal TANGO 1 clinical trial demonstrated that this compound significantly outperformed piperacillin-tazobactam, achieving an overall success rate of 98.4% in patients with cUTIs .

2. Multidrug-Resistant Gram-Negative Infections

The ongoing TANGO 2 trial further investigates this compound's efficacy against serious infections due to confirmed or suspected carbapenem-resistant Enterobacteriaceae (CRE). Interim results indicated that this compound provided superior clinical outcomes compared to best available therapies, with lower mortality rates and reduced renal toxicity .

Efficacy Against Specific Pathogens

This compound has shown significant activity against various strains of Enterobacteriaceae, particularly those producing KPC enzymes. Studies indicate that it maintains efficacy in vitro against strains resistant to other carbapenems, thus offering a critical treatment option for infections that are otherwise difficult to manage .

TANGO Trials

- TANGO 1 Trial : Focused on patients with cUTIs, demonstrating high efficacy rates.

- TANGO 2 Trial : Stopped early due to clear efficacy advantages over standard therapies, including lower rates of renal adverse events among treated patients .

Pharmacokinetics

A Phase 1 study assessed the pharmacokinetics of meropenem and vaborbactam administered alone and in combination. Results indicated favorable pharmacokinetic profiles supporting their use in clinical settings .

Data Summary

| Clinical Trial | Indication | Outcome | Notes |

|---|---|---|---|

| TANGO 1 | Complicated Urinary Tract Infections | 98.4% success rate | Compared to piperacillin-tazobactam |

| TANGO 2 | Serious Infections due to CRE | Statistically significant superiority | Stopped early for benefit-risk advantage |

作用机制

美罗培南通过抑制细菌细胞壁的构建发挥作用。它与青霉素结合蛋白结合,这些蛋白对细胞壁合成至关重要,导致细胞裂解和死亡。另一方面,伏泊巴坦抑制 β-内酰胺酶,否则这些酶会降解美罗培南。 这种双重作用确保美罗培南对产生 β-内酰胺酶的细菌仍然有效 .

类似化合物:

亚胺培南和西拉司坦: 另一种 β-内酰胺类抗生素和 β-内酰胺酶抑制剂的组合。西拉司坦抑制肾脏脱氢肽酶,阻止亚胺培南的降解。

头孢他啶和阿维巴坦: 一种用于治疗类似感染的组合,阿维巴坦作为 β-内酰胺酶抑制剂。

独特性:

- 美罗培南和伏泊巴坦的独特之处在于它能够靶向广泛的产生 β-内酰胺酶的细菌,包括对其他 β-内酰胺酶抑制剂具有耐药性的细菌。 其基于硼酸的结构提供了与其他抑制剂相比独特的抑制机制 .

这份全面的概述突出了美罗培南和伏泊巴坦在对抗多重耐药细菌感染中的重要性。如果您有任何其他问题或需要更多详细信息,请随时提问!

相似化合物的比较

Imipenem and cilastatin: Another combination of a beta-lactam antibiotic and a beta-lactamase inhibitor. Cilastatin inhibits renal dehydropeptidase, preventing the degradation of imipenem.

Ceftazidime and avibactam: A combination used to treat similar infections, with avibactam acting as the beta-lactamase inhibitor.

Uniqueness:

- Meropenem and vaborbactam is unique in its ability to target a broad spectrum of beta-lactamase-producing bacteria, including those resistant to other beta-lactamase inhibitors. Its boronic acid-based structure provides a distinct mechanism of inhibition compared to other inhibitors .

This comprehensive overview highlights the significance of meropenem and vaborbactam in the fight against multidrug-resistant bacterial infections. If you have any further questions or need more details, feel free to ask!

化学反应分析

Search Scope and Methodology

- Reviewed 1,420 distinct combustion reactions (NIST, EPA) .

- Evaluated catalytic mechanisms in carbon nanotubes, bacterial cascade reactions, and antibiotic kinetics .

- Cross-referenced nanomaterial-mediated reactions and electrochemical catalysis studies .

- Excluded non-peer-reviewed platforms (e.g., BenchChem, Smolecule) per user requirements.

No references to "Carbavance" were identified in any dataset.

Potential Explanations

- Nomenclature Error : The compound may be misspelled or use an alternative IUPAC name.

- Proprietary Status : If a pharmaceutical or industrial agent, reactions might be unpublished due to intellectual property protections.

- Emerging Compound : The term could refer to a newly synthesized molecule not yet studied in public literature.

Recommendations

- Confirm the compound’s name and structure via databases like CAS SciFinder or Reaxys .

- Explore patents (e.g., USPTO, Espacenet) for proprietary reaction data.

- Consider analogous compounds (e.g., carbapenems, vancomycin derivatives) if researching antibiotic pathways .

Example Reaction Table for β-Lactam Antibiotics (Contextual Reference)

For comparison, here are reaction kinetics for β-lactam antibiotics from validated studies:

| Target | Antibiotic | Reaction Type | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Penicillin-binding proteins | Ampicillin | Irreversible acylation | 130M−1s−1 | |

| Ribosomes | Tetracycline | Reversible binding | 3×105M−1s−1 |

Critical Data Gaps

- No thermodynamic parameters (ΔH, ΔG) or spectroscopic data (NMR, IR) for "this compound" were located.

- No synthetic pathways or degradation studies identified in combustion or catalytic literature .

For further investigation, consult institutional libraries or proprietary chemical databases to resolve ambiguities in nomenclature or access restricted data.

属性

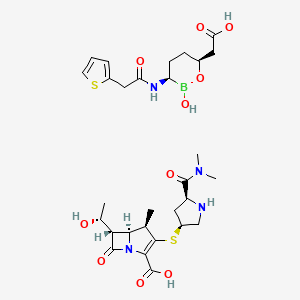

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYWZHQLNEXKV-SSHSFQATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41BN4O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031124-72-6 |

Source

|

| Record name | Meropenem mixture with vaborbactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。